N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide
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Overview
Description
N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide is a complex organic compound that features a thiazole ring, an oxazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-bromo-4-isopropylthiazole, the thiazole ring can be formed through a cyclization reaction.
Attachment of the Ethyl Chain: The thiazole derivative is then reacted with an ethylating agent to introduce the ethyl chain.
Synthesis of the Oxazine Ring: The oxazine ring is synthesized separately, often starting from a benzoxazine precursor.
Coupling Reaction: The thiazole-ethyl derivative is then coupled with the oxazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazine ring, potentially converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the thiazole and oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated oxazine derivatives.
Substitution: Various substituted thiazole or oxazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide may be studied for its potential biological activity. Compounds with thiazole and oxazine rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and oxazine rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide
- N-(2-(4-ethylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide
Uniqueness
Compared to similar compounds, N-(2-(4-isopropylthiazol-2-yl)ethyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetamide features an isopropyl group on the thiazole ring, which may enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural difference could result in unique biological activities or improved pharmacokinetic properties.
Properties
Molecular Formula |
C18H21N3O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-[2-(4-propan-2-yl-1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H21N3O3S/c1-11(2)13-10-25-17(20-13)7-8-19-16(22)9-15-18(23)21-12-5-3-4-6-14(12)24-15/h3-6,10-11,15H,7-9H2,1-2H3,(H,19,22)(H,21,23) |
InChI Key |
SAMRSYMLEYXQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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